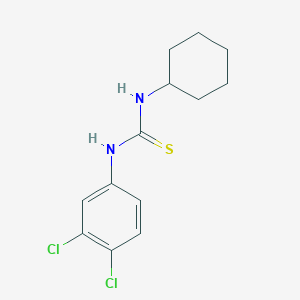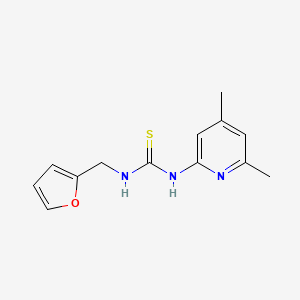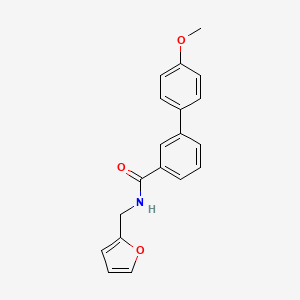
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one, also known as BMCH, is a synthetic compound that belongs to the class of chromenones. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one exerts its anticancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects:
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is also stable under normal laboratory conditions. However, one limitation of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular targets of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one.
Orientations Futures
There are several future directions for the research on 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one. One direction is to study its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemopreventive agent for cancer. Furthermore, the development of 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one can be synthesized through a series of chemical reactions. The starting material is 4-methyl-7-hydroxychromen-2-one, which is reacted with ethyl bromoacetate in the presence of a base to obtain 7-ethoxycarbonyl-4-methylchromen-2-one. This intermediate is then reacted with benzyl bromide in the presence of a base to obtain 7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one.
Propriétés
IUPAC Name |
6-ethyl-4-methyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-15-10-16-13(2)9-19(20)22-18(16)11-17(15)21-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKGNEAGRZVLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC3=CC=CC=C3)OC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-6-ethyl-4-methyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)
![methyl 5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-2-furoate](/img/structure/B5760179.png)
![ethyl {2-[(3-methoxybenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5760185.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
![3,4-dimethoxy-N'-[(4-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5760203.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)
![methyl 2-[(3,4-dimethylbenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5760247.png)